molecular formula C23H24N2O5S B2371907 methyl 4-{2-[(4-methylpiperidin-1-yl)carbonyl]-1,1-dioxido-4H-1,4-benzothiazin-4-yl}benzoate CAS No. 1251624-30-2

methyl 4-{2-[(4-methylpiperidin-1-yl)carbonyl]-1,1-dioxido-4H-1,4-benzothiazin-4-yl}benzoate

Cat. No.: B2371907
CAS No.: 1251624-30-2
M. Wt: 440.51
InChI Key: GZFJJLLVXJCMJH-UHFFFAOYSA-N
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Description

Methyl 4-{2-[(4-methylpiperidin-1-yl)carbonyl]-1,1-dioxido-4H-1,4-benzothiazin-4-yl}benzoate is a heterocyclic compound featuring a 1,4-benzothiazine core modified with a sulfone group (1,1-dioxido), a 4-methylpiperidine moiety linked via a carbonyl group, and a methyl benzoate ester at the 4-position.

Properties

IUPAC Name

methyl 4-[2-(4-methylpiperidine-1-carbonyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-16-11-13-24(14-12-16)22(26)21-15-25(18-9-7-17(8-10-18)23(27)30-2)19-5-3-4-6-20(19)31(21,28)29/h3-10,15-16H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFJJLLVXJCMJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-{2-[(4-methylpiperidin-1-yl)carbonyl]-1,1-dioxido-4H-1,4-benzothiazin-4-yl}benzoate, with CAS number 2059974-34-2, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H30N2O4
  • Molecular Weight : 326.43 g/mol
  • Purity : 95% .

Case Study: Piperidine Derivatives

A study focused on piperidine derivatives showed that compounds with similar structures exhibited significant inhibition of viral entry. For example, compounds with an EC50 value of around 0.64 µM were reported to be effective against the Ebola virus . This suggests that this compound may also possess antiviral properties worth investigating.

Antimicrobial Activity

Compounds with benzothiazine structures have been noted for their antimicrobial properties. The presence of the benzothiazine core in this compound may contribute to its potential as an antimicrobial agent.

The mechanism by which compounds similar to this compound exert their biological effects often involves interaction with viral or bacterial enzymes or receptors. In particular:

  • Inhibition of Viral Entry : Compounds may block viral entry by interacting with host cell receptors.

Toxicological Profile

While exploring the biological activity of any compound, it is crucial to consider its safety profile. Preliminary toxicity assessments indicate that derivatives containing similar functional groups exhibit varying levels of cytotoxicity. Further studies are needed to establish the safety and tolerability of this compound in vivo.

Data Summary

PropertyValue
Molecular FormulaC17H30N2O4
Molecular Weight326.43 g/mol
Standard Purity95%
Potential Biological ActivitiesAntiviral, Antimicrobial

Comparison with Similar Compounds

Structural Analogues from Quinoline Derivatives ()

Compounds C1–C7 (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate, C1) share the methyl benzoate ester and a carbonyl-linked heterocycle (piperazine-quinoline). Key differences include:

  • Core Heterocycle: The target compound uses a benzothiazine sulfone, whereas C1–C7 employ a quinoline core. The sulfone group increases polarity and electronic effects compared to quinoline’s aromatic system .
  • Linker : The target uses a 4-methylpiperidine linker, while C1–C7 use piperazine. Piperidine’s reduced basicity compared to piperazine may alter pharmacokinetics (e.g., membrane permeability) .
  • Substituents: C1–C7 vary at the quinoline’s 2-position (e.g., halogens, methoxy), influencing electronic and steric properties. The target’s 4-methylpiperidine substituent may enhance lipophilicity relative to C1’s phenyl group .

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Linker/Substituent Molecular Weight (g/mol) Key Properties
Target Compound Benzothiazine sulfone 4-Methylpiperidine ~475 (estimated) High polarity (sulfone), moderate lipophilicity
C1 () Quinoline Piperazine-phenyl ~460 Planar aromatic core, higher basicity (piperazine)
C4 () Quinoline Piperazine-4-fluorophenyl ~478 Enhanced electronegativity (F substituent)
Piperidine-Linked Benzoates in Therapeutics ()

Compounds from Preparation 14–16 (e.g., methyl 4-[[[(2R)-1-(2-phenoxyethyl)piperidine-2-carbonyl]amino]methyl]benzoate, Prep 14) share the methyl benzoate and piperidine motifs but differ in:

  • Functionalization: Prep 14 includes a phenoxyethyl group and an amide linkage, whereas the target compound has a benzothiazine sulfone. The sulfone group may confer higher metabolic stability compared to Prep 14’s ether and amide bonds .
  • Bioactivity : Prep 14–16 target arthritis, suggesting anti-inflammatory applications. The benzothiazine sulfone in the target compound may align with CNS or antimicrobial targets, though specific data are unavailable .

Table 2: Pharmacological Potential Comparison

Compound Therapeutic Area Structural Uniqueness Molecular Weight (g/mol)
Target Compound Not specified Benzothiazine sulfone ~475
Prep 14 () Arthritis Phenoxyethyl-piperidine-amide 397
Pesticide-Related Benzoate Esters ()

Compounds like tribenuron-methyl and metsulfuron-methyl feature sulfonylurea or triazine groups attached to methyl benzoate. Contrasts include:

  • Functional Groups : The target compound lacks sulfonylurea/triazine moieties critical for herbicidal activity. Its benzothiazine sulfone may instead modulate neurological targets .
  • Polarity : Sulfonylureas (e.g., metsulfuron-methyl) are highly polar due to multiple heteroatoms, whereas the target compound’s polarity is intermediate .

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